5-Chloro-2-(methylsulfinyl)pyrimidine
Description
Properties
Molecular Formula |
C5H5ClN2OS |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
5-chloro-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5ClN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
CKHNPGGEXNTNPC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Similar compounds differ in substituents on the pyrimidine ring and the oxidation state of the sulfur-containing group. Key examples include:
Table 1: Structural and Functional Comparison
Preparation Methods
Precursor Synthesis: 2-Chloro-5-methylthiopyrimidine
The foundational step in synthesizing 5-Chloro-2-(methylsulfinyl)pyrimidine is the preparation of its thioether precursor, 2-chloro-5-methylthiopyrimidine. A patented method involves reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide (DMF) at 25–80°C, yielding 2,5-dimethylthiopyrimidine. Subsequent hydrolysis in hydrochloric acid (6 mol/L) at 100°C for 16–36 hours produces 2-hydroxy-5-methylthiopyrimidine, which is then treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 80°C to introduce the chloro group. This three-step sequence achieves an 80% yield in the final chlorination step, with purification via ethyl acetate extraction and petroleum ether pulping.
Oxidation of Thioether to Sulfinyl Group
The methylthio (-SMe) group in 2-chloro-5-methylthiopyrimidine is oxidized to the methylsulfinyl (-S(O)Me) moiety using meta-chloroperbenzoic acid (m-CPBA). This reaction typically proceeds in dichloromethane at room temperature, with stoichiometric control to prevent over-oxidation to sulfone derivatives. The oxidation mechanism involves electrophilic attack by the peracid on the sulfur atom, forming a sulfoxide intermediate. Alternative oxidants like hydrogen peroxide or sodium periodate may be employed, though m-CPBA offers superior selectivity and milder conditions.
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Large-scale synthesis benefits from continuous flow reactors, which enhance heat and mass transfer during exothermic oxidation steps. For instance, a tubular reactor system with inline monitoring ensures consistent mixing of m-CPBA and the thioether substrate, reducing side reactions and improving yield reproducibility. This approach minimizes solvent waste and accelerates production rates compared to batch processes.
Solvent and Reagent Recovery
Industrial protocols emphasize solvent recycling, particularly for DMF and POCl₃. Distillation units recover DMF after the initial substitution reaction, while unreacted POCl₃ is condensed and reused in subsequent batches. Such practices align with green chemistry principles, reducing raw material costs by 15–20%.
Purification and Characterization
Recrystallization Techniques
Crude this compound is purified via recrystallization from ethyl acetate/petroleum ether mixtures, achieving >98% purity. Controlled cooling rates (1–2°C/min) prevent oiling-out phenomena, ensuring crystalline product formation.
Chromatographic Methods
For high-purity applications (e.g., pharmaceutical intermediates), silica gel column chromatography with ethyl acetate/hexane gradients isolates the sulfoxide derivative. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, with retention times typically at 6.2 minutes.
Comparative Analysis of Oxidation Methods
m-CPBA outperforms other oxidants in yield and purity despite higher costs, making it ideal for small-scale pharmaceutical synthesis. Hydrogen peroxide offers a cost-effective alternative for industrial applications where slight purity compromises are acceptable.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Chloro-2-(methylsulfinyl)pyrimidine?
- Answer : The synthesis typically involves sulfoxidation of 5-Chloro-2-(methylsulfanyl)pyrimidine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Experimental protocols emphasize strict control of reaction stoichiometry and temperature to avoid over-oxidation to the sulfone derivative. Safety measures include using protective equipment (gloves, masks) and handling waste via professional disposal services due to potential toxicity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and sulfinyl group geometry . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm purity and molecular weight. Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental data .
Q. What are the stability considerations for handling this compound in laboratory settings?
- Answer : The compound is sensitive to moisture and light. Storage under inert gas (argon/nitrogen) at −20°C in amber vials is recommended. Degradation products (e.g., sulfone derivatives) should be monitored via thin-layer chromatography (TLC) or HPLC. Safety protocols mandate fume hood use and avoidance of skin contact .
Advanced Research Questions
Q. How does the sulfinyl group influence regioselectivity in nucleophilic substitution reactions?
- Answer : The sulfinyl moiety acts as a directing group, polarizing the pyrimidine ring and enhancing reactivity at the 4- and 6-positions. For example, in palladium-catalyzed cross-coupling reactions, the sulfinyl group stabilizes transition states via coordination, as observed in analogous chloropyrimidine systems . Kinetic studies using stopped-flow NMR can quantify substituent effects on reaction rates .
Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding affinities to enzymes like dihydrofolate reductase (DHFR). Parameters for the sulfinyl group’s partial charges and torsional barriers must be calibrated using crystallographic data from SHELX-refined structures . Free-energy perturbation (FEP) calculations further refine binding mode hypotheses .
Q. How can researchers resolve contradictions in reported biological activity data?
- Answer : Discrepancies in antimicrobial or anticancer assays may arise from impurities or solvent effects. Rigorous purity validation (HPLC ≥98%) and standardized assay conditions (e.g., CLSI guidelines) are essential. Meta-analyses of structure-activity relationships (SAR) for analogous compounds (e.g., 5-chloro-2-hydroxybenzaldehyde derivatives) can identify trends in bioactivity .
Q. What advanced techniques are used to study the compound’s role in coordination chemistry?
- Answer : The sulfinyl group can act as a ligand for transition metals (e.g., Pd, Co). Synthesis of metal complexes requires anhydrous conditions and characterization via cyclic voltammetry (CV) and electron paramagnetic resonance (EPR) spectroscopy. Single-crystal studies (SHELXL) reveal coordination geometries, as demonstrated for thiosemicarbazone analogs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
